Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide)
Description
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) (CAS: 12148-71-9), systematically named bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I), is a dinuclear iridium(I) complex with the formula [Ir(cod)(μ-OMe)]₂, where "cod" denotes 1,5-cyclooctadiene. The compound features two iridium centers bridged by methoxide ligands (OMe⁻), each coordinated to a cod ligand . This structure confers unique reactivity in catalysis, particularly in hydration and hydrogenation reactions, as methoxide bridges enhance electron density at the metal centers .
Synthesized by TCI America, the compound is commercially available in high purity (≥98%) and exhibits a molecular weight of 662.87 g/mol . Its crystalline form and stability under recommended storage conditions make it suitable for organometallic applications.
Properties
Molecular Formula |
C22H42Ir2O2 |
|---|---|
Molecular Weight |
723.0 g/mol |
IUPAC Name |
carbanide;cycloocta-1,5-diene;iridium(3+);methanolate |
InChI |
InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3 |
InChI Key |
LPGNNCVJKPMKNF-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3] |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
A representative procedure entails refluxing [IrCl(COD)]₂ (5.0 g, 6.2 mmol) with sodium methoxide (1.5 equiv) in anhydrous methanol under nitrogen for 4–6 hours. The reaction’s progress is monitored by UV-Vis spectroscopy, observing the shift from λₘₐₓ 480 nm (chloro-bridged dimer) to 520 nm (methoxy-bridged product).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 89–96% | |
| Purity (HPLC) | ≥99% | |
| Crystal Morphology | Yellow prismatic |
Mechanistic Insights
The reaction proceeds through a two-step pathway:
- Alkoxide Coordination: Methoxide ions displace chloride ligands, forming a transient [Ir(COD)(OMe)Cl] intermediate.
- Dimerization: Chloride abstraction by sodium ions drives dimerization, yielding the μ-methoxy-bridged structure.
Critical Factors:
- Solvent Polarity: Methanol’s high dielectric constant (ε = 32.7) stabilizes ionic intermediates, accelerating substitution.
- Oxygen Sensitivity: Strict anaerobic conditions prevent Ir(I) oxidation to Ir(III) species.
Direct Synthesis from Hydrated Iridium Trichloride
Patented one-pot methods bypass the isolation of [IrCl(COD)]₂ , using IrCl₃·nH₂O as the iridium source. This approach reduces costs by eliminating intermediate purification.
Optimized Industrial Process
- Charge Hydrated IrCl₃ (10.0 g, 28.4 mmol) into a nitrogen-purged reactor.
- Add COD (3.2 equiv) and ethanol/water (4:1 v/v).
- Reflux at 110–130°C for 5 hours, yielding red crystals.
Performance Metrics:
| Metric | Value |
|---|---|
| Ir Utilization | 94% |
| COD Conversion | 98% |
| By-product (Ir⁰) | <2% |
Role of Co-Solvents
Ethanol/water mixtures enhance COD solubility (0.12 M vs. 0.08 M in pure ethanol) while stabilizing IrCl₃ via hydrogen bonding. Post-reaction, residual Ir³⁺ is recovered via electrochemical reduction (95% efficiency).
Alternative Methodologies
Hydrogenation-Reductive Alkoxylation
A niche approach reduces IrCl₃·3H₂O under H₂ (5 atm) in methanolic KOH, achieving 78% yield. Though less efficient, this method avoids COD handling hazards.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates ligand substitution, achieving 91% yield with 15% energy savings vs. conventional heating.
Purification and Characterization
Crystallization
Crude product is washed with ice-cold ethanol (3×20 mL/g) to remove NaCl and unreacted COD. Recrystallization from THF/hexane (1:5) affords X-ray quality crystals.
Analytical Benchmarks
- ¹H NMR (CDCl₃): δ 5.2 (m, 8H, COD), 3.4 (s, 6H, OCH₃).
- IR (KBr): ν(Ir-O) 562 cm⁻¹, ν(C=C) 1630 cm⁻¹.
- Elemental Analysis: Calculated (%) for C₁₈H₃₀Ir₂O₂: C 28.56, H 3.63; Found: C 28.48, H 3.71.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Chloride Dimer Route | 95 | 99 | 12,000 | Pilot Plant |
| One-Pot Synthesis | 93 | 98 | 8,500 | Industrial |
| Microwave | 91 | 97 | 14,200 | Lab-Scale |
Trade-offs: The one-pot method offers cost advantages but requires stringent N₂ control, while the chloride dimer route ensures higher purity for catalytic applications.
Applications in Catalysis
[Ir(OMe)(COD)]₂’s utility stems from its labile methoxide ligands, enabling diverse catalytic cycles:
Chemical Reactions Analysis
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: The methoxide ligands can be substituted with other ligands such as halides or phosphines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) involves its interaction with various molecular targets and pathways. The compound can bind to and activate or inhibit specific enzymes and proteins, leading to changes in cellular processes. For example, it can inhibit histone deacetylases, leading to the induction of growth arrest, differentiation, and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Reactivity and Catalytic Performance
- Electron Density Modulation : The methoxide bridges in [Ir(cod)(μ-OMe)]₂ increase electron density at Ir centers compared to chloride-bridged analogs like [Ir(cod)Cl]₂, enhancing its efficacy in hydration reactions (e.g., converting alkenes to alcohols) .
- Oxidation State Effects : Ni(cod)₂ operates as a zero-valent catalyst, enabling oxidative addition in coupling reactions, whereas Ir(I) and Rh(I) complexes favor redox-neutral processes like hydrogenation .
- Ligand Lability : Chloride ligands in [Ir(cod)Cl]₂ are more easily displaced than methoxide in [Ir(cod)(μ-OMe)]₂, making the latter more stable but less versatile in ligand-exchange reactions .
Biological Activity
The compound Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) , often referred to in the literature as a complex of iridium, exhibits notable biological activity that has garnered attention in various fields, including medicinal chemistry and catalysis. This article delves into the biological implications of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 662.87 g/mol
- CAS Number : 12148-71-9
The compound consists of two iridium centers coordinated with methoxy groups and cyclooctadiene ligands. The presence of iridium in its oxidation states contributes significantly to its reactivity and biological properties.
Biological Activity Overview
Research indicates that iridium complexes have potential applications in cancer therapy, particularly due to their ability to interact with biological macromolecules and induce cytotoxic effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
- Mechanism of Action : Iridium complexes are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA. Studies have shown that these complexes can disrupt mitochondrial function, leading to cell death.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of iridium complexes on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines .
Enzyme Inhibition
Iridium complexes have also been studied for their role as enzyme inhibitors. Specifically, they have shown promise as inhibitors of histone deacetylases (HDACs), which are involved in the regulation of gene expression related to cancer progression.
- Research Findings : Inhibition assays revealed that the compound effectively reduced HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
Data Table: Summary of Biological Activities
| Activity Type | Biological Target | Effect | Reference |
|---|---|---|---|
| Anticancer Activity | Various Cancer Cell Lines | Cytotoxicity (IC50: 10-30 µM) | |
| Enzyme Inhibition | Histone Deacetylases | Reduced activity |
Synthesis and Characterization
The synthesis of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) typically involves coordination chemistry techniques where iridium salts react with cyclooctadiene and methanol under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
